molecular formula C13H13F3O3 B12596549 Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 635324-51-5

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B12596549
CAS No.: 635324-51-5
M. Wt: 274.23 g/mol
InChI Key: SIUSQNJJCXNIPB-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a trifluoromethylphenyl group at the β-position and a methoxy substituent at the α-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes electron-donating effects, influencing reactivity and conjugation within the molecule.

Properties

CAS No.

635324-51-5

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C13H13F3O3/c1-3-19-12(17)8-11(18-2)9-5-4-6-10(7-9)13(14,15)16/h4-8H,3H2,1-2H3

InChI Key

SIUSQNJJCXNIPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-Cyano-3-[3-(Trifluoromethyl)Phenyl]Prop-2-Enoate
  • Structure: Replaces the methoxy group with a cyano (-CN) group.
  • Impact: The cyano group is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system. This enhances reactivity in Michael addition reactions compared to the methoxy analog.
  • Data: Molecular formula: C₁₃H₁₀F₃NO₂; Molecular weight: 287.2 g/mol (calculated) .
Ethyl 3-[2-Bromo-5-(Trifluoromethyl)Phenyl]Prop-2-Enoate
  • Structure : Introduces a bromine atom at the 2-position of the phenyl ring.
  • The compound’s safety profile requires careful handling due to halogenated substituents .
  • Data : CAS: 1345484-78-7; Molecular formula: C₁₂H₁₀BrF₃O₂ .
Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)Phenyl]Prop-2-Enoate
  • Structure : Substitutes trifluoromethoxy (-OCF₃) for trifluoromethyl (-CF₃).
  • Impact: The trifluoromethoxy group is more electronegative, improving metabolic stability and resistance to oxidation. Molecular weight: 313.2 g/mol (C₁₃H₁₀F₃NO₃) .

Variations in the Ester Group and Core Structure

Ethyl 3-Oxo-3-[3-(Trifluoromethyl)Phenyl]Propanoate
  • Structure: Replaces the α,β-unsaturated enoate with a saturated β-keto ester.
  • Impact : Loss of conjugation reduces electrophilicity, altering reactivity in cycloaddition or condensation reactions. Molecular formula: C₁₂H₁₁F₃O₃ .
Ethyl (Z)-2-Diethoxyphosphoryl-3-[4-(Dimethylamino)Phenyl]Prop-2-Enoate
  • Structure: Incorporates a phosphoryl group and dimethylamino substituent.
  • Impact: The phosphoryl group enables participation in phosphorylation reactions, while the dimethylamino group introduces basicity. Molecular formula: C₁₇H₂₆NO₅P; CAS: 66564-08-7 .

Comparative Data Table

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate R₁ = OCH₃, R₂ = CF₃ C₁₃H₁₃F₃O₃ 292.2 Enhanced conjugation, drug design
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate R₁ = CN, R₂ = CF₃ C₁₃H₁₀F₃NO₂ 287.2 High electrophilicity, reactivity
Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate R₁ = H, R₂ = Br, CF₃ C₁₂H₁₀BrF₃O₂ 329.1 Steric hindrance, safety concerns
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate R₁ = CN, R₂ = OCF₃ C₁₃H₁₀F₃NO₃ 313.2 Improved metabolic stability
Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate Saturated β-keto ester C₁₂H₁₁F₃O₃ 278.2 Reduced reactivity, keto-enol taut.

Biological Activity

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate, with the CAS number 635324-51-5, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

Molecular Structure and Composition:

  • Molecular Formula: C13_{13}H13_{13}F3_{3}O3_{3}
  • Molecular Weight: 274.236 g/mol
  • LogP (Partition Coefficient): 3.2558
  • Polar Surface Area (PSA): 35.53 Ų

The trifluoromethyl group (-CF3_{3}) is known for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, research on N-substituted isobutyramides containing trifluoromethyl phenyl groups demonstrated significant anticancer activity. These compounds exhibited anti-angiogenic properties and antioxidant activity in vitro and through in silico analysis .

The presence of the trifluoromethyl group in this compound may enhance its interaction with biological targets due to increased hydrophobicity and electron-withdrawing effects. This can lead to improved binding affinity to enzymes or receptors involved in cancer progression.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study focused on the synthesis and evaluation of various trifluoromethylated compounds showed that those with a -CF3_{3} group significantly inhibited cancer cell proliferation compared to their non-fluorinated analogs. The mechanism was attributed to enhanced interaction with cellular targets involved in growth signaling pathways.
  • Molecular Docking Studies:
    • Computational analyses indicated that this compound could effectively bind to key proteins involved in cancer metabolism, suggesting a promising avenue for therapeutic development .

Summary of Biological Activities

Activity Type Description
AnticancerInhibits cancer cell proliferation; shows potential as an anti-angiogenic agent.
AntioxidantExhibits antioxidant properties, potentially reducing oxidative stress in cells.
Enzyme InteractionEnhanced binding to enzymes/receptors due to trifluoromethyl substitution.

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